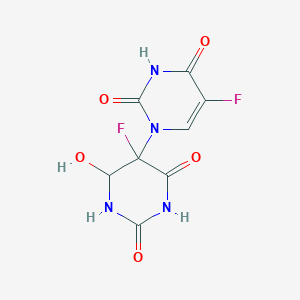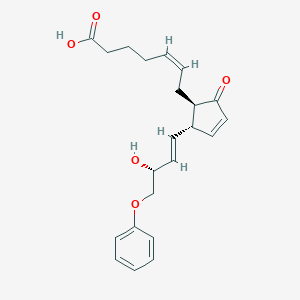
16-phenoxy tetranor Prostaglandin A2
Overview
Description
Mechanism of Action
Target of Action
16-Phenoxy Tetranor Prostaglandin A2 is a metabolite of uprostone and an analog of the antifertility hormone PGF2α . It is known to interact with the EP3 prostanoid receptor , which plays a crucial role in various physiological processes, including inflammation, cardiovascular homeostasis, and reproduction .
Mode of Action
As an analog of pgf2α, it is likely to bind to the ep3 prostanoid receptor, leading to a series of downstream effects . The binding of this compound to its receptor can trigger intracellular signaling cascades, resulting in various physiological responses .
Biochemical Pathways
Given its structural similarity to pgf2α, it may be involved in thecyclooxygenase pathway , which is responsible for the production of prostaglandins, thromboxanes, and other eicosanoids . These molecules play key roles in inflammation, pain, and other physiological processes .
Pharmacokinetics
It is known to be a minor metabolite found in human plasma after intravenous administration of sulprostone .
Result of Action
Given its structural similarity to pgf2α, it may have similar effects, such as inducing smooth muscle contraction and influencing reproductive processes .
Action Environment
Like other bioactive molecules, its activity could potentially be influenced by factors such as ph, temperature, and the presence of other molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-phenoxy tetranor Prostaglandin A2 involves multiple steps, starting from the appropriate fatty acid precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Cyclization: Formation of the cyclopentane ring.
Phenoxy Group Introduction: Attachment of the phenoxy group to the tetranor structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods ensure high purity and yield, often employing advanced catalytic processes and optimized reaction conditions to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
16-phenoxy tetranor Prostaglandin A2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogenation or esterification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the specific substitution, but typical reagents include halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
16-phenoxy tetranor Prostaglandin A2 has several scientific research applications:
Chemistry: Used as a model compound to study prostanoid synthesis and reactions.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Medicine: Explored for its potential antifertility effects and other therapeutic applications.
Industry: Utilized in the development of pharmaceuticals and bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
Prostaglandin F2α: A natural prostaglandin with similar antifertility effects.
Sulprostone: A synthetic analog used in medical applications.
Uprostone: Another metabolite with related biological activities.
Uniqueness
16-phenoxy tetranor Prostaglandin A2 is unique due to its specific structural modifications, such as the phenoxy group, which confer distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
(Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c23-18(16-27-19-8-4-3-5-9-19)14-12-17-13-15-21(24)20(17)10-6-1-2-7-11-22(25)26/h1,3-6,8-9,12-15,17-18,20,23H,2,7,10-11,16H2,(H,25,26)/b6-1-,14-12+/t17-,18+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARGFWOXPNIAKB-AVZZWIIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(C=CC2C=CC(=O)C2CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC[C@@H](/C=C/[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone](/img/structure/B126977.png)
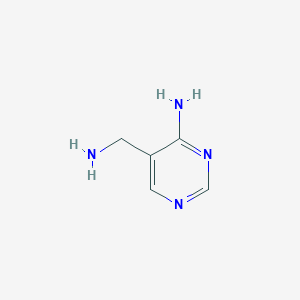
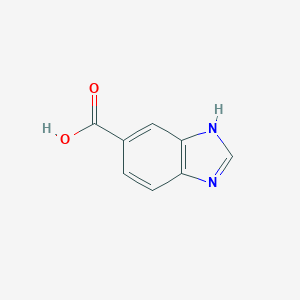
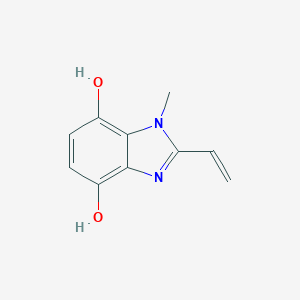
![N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126988.png)
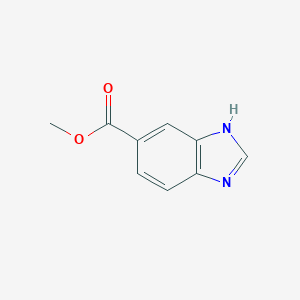
![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)
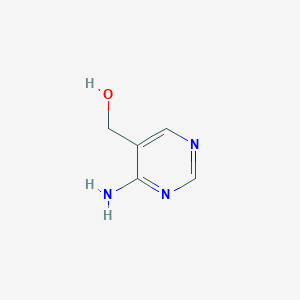
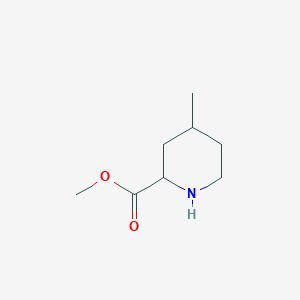
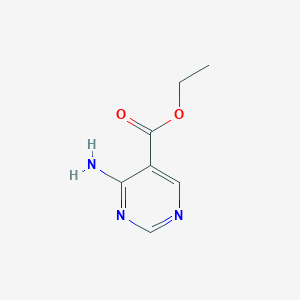

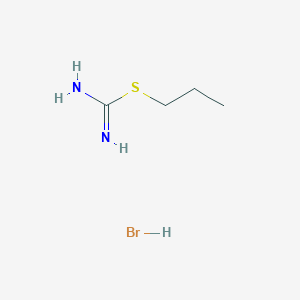
![[4-(4-Fluorophenyl)phenyl]methanol](/img/structure/B127013.png)
